

In-Depth Technical Guide: Isocetyl Myristate Safety and Toxicology

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Compound of Interest		
Compound Name:	Isocetyl myristate	
Cat. No.:	B1602698	Get Quote

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Executive Summary

Isocetyl myristate, the ester of isocetyl alcohol and myristic acid, is a common ingredient in cosmetic and personal care formulations, valued for its emollient and skin-conditioning properties. This technical guide provides a comprehensive overview of the available safety and toxicological data for isocetyl myristate. The safety of isocetyl myristate is well-established through data from structurally similar compounds, primarily its straight-chain isomer, myristyl myristate, and the structurally related ester, isopropyl myristate. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isocetyl myristate is safe as a cosmetic ingredient in the current practices of use and concentration. This conclusion is based on the expectation that isocetyl myristate will be hydrolyzed to its constituent alcohol and fatty acid, both of which have well-characterized safety profiles. The available data indicate a low order of acute toxicity, minimal potential for skin and eye irritation, and no significant evidence of skin sensitization or genotoxicity.

Chemical and Physical Properties

Isocetyl myristate is an oily liquid that is practically odorless. It is insoluble in water but soluble in most organic solvents. As an ester of a branched-chain alcohol and a saturated fatty acid, it possesses a lower solidification point compared to its straight-chain counterparts, contributing to its desirable sensory characteristics in formulations.



Toxicological Data

The toxicological assessment of **isocetyl myristate** heavily relies on data from analogous compounds due to the limited number of studies on **isocetyl myristate** itself. The CIR Expert Panel considers data from isopropyl myristate and myristyl myristate to be relevant for the safety assessment of **isocetyl myristate**.

Acute Toxicity

Studies on analogous compounds indicate a low potential for acute toxicity via oral and dermal routes.

Test Substance	Test Type	Species	Route	Results	Reference
Isopropyl Myristate	Acute Oral LD50	Rat	Oral	> 2,000 mg/kg	[1]
Myristyl Myristate	Acute Oral LD50	Rat	Oral	Non-toxic	[2]
Isopropyl Myristate	Acute Dermal LD50	Rabbit	Dermal	> 5 g/kg	[3]
Myristyl Myristate	Acute Dermal Toxicity	Rabbit	Dermal	Non-toxic	[2]

Experimental Protocols:

- Acute Oral Toxicity (General Protocol): Based on standard guidelines (e.g., OECD 401/420/423), the test substance is administered in a single dose to a group of fasted animals, typically rats. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (lethal dose, 50%) is then calculated.
- Acute Dermal Toxicity (General Protocol): Following guidelines such as OECD 402, the test substance is applied to a shaved area of the skin of the test animals (often rabbits) for 24 hours under an occlusive dressing. The animals are observed for 14 days for signs of toxicity and mortality, and the dermal LD50 is determined.



Skin Irritation

The available data suggest that **isocetyl myristate** and its analogues have a low potential for skin irritation.

Test Substance	Test Type	Species	Concentratio n	Results	Reference
Myristyl Myristate	Primary Skin Irritation (Draize)	Rabbit	Undiluted	Minimal to mild irritation	[2]
Isopropyl Myristate	Primary Skin Irritation (Draize)	Rabbit	Undiluted	Mild irritant after 24h; moderate to severe on consecutive days	[2]
Isopropyl Myristate	Human Patch Test	Human	Undiluted	Very slight irritation with repeated application	[3]

Experimental Protocols:

- Primary Dermal Irritation (Draize Rabbit Test): This test, following protocols similar to OECD Guideline 404, involves the application of 0.5 mL or 0.5 g of the test substance to a small area of shaved skin on albino rabbits. The sites are then covered with a gauze patch. After a 4-hour exposure, the patches are removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). Scores are assigned based on the severity of the reactions.
- In Vitro Reconstructed Human Epidermis (RhE) Test (Alternative Method): As an alternative
 to animal testing, the skin irritation potential can be assessed using RhE models (OECD
 Guideline 439). The test substance is applied topically to the tissue surface. After a defined
 exposure and post-exposure incubation period, cell viability is measured, typically by the



MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.[4]

Eye Irritation

Studies on related compounds indicate that **isocetyl myristate** is likely to be, at most, minimally irritating to the eyes.

Test Substance	Test Type	Species	Concentratio n	Results	Reference
Myristyl Myristate	Eye Irritation (Draize)	Rabbit	Undiluted	Minimal irritation	[2]
Isopropyl Myristate	Eye Irritation (Draize)	Rabbit	Undiluted	Minimally irritating	[2][3]

Experimental Protocols:

- Draize Rabbit Eye Test: Based on protocols like OECD Guideline 405, a small amount
 (typically 0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one
 eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for
 effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72
 hours) and scored according to the Draize scale.
- In Vitro Reconstructed Human Cornea-like Epithelium (RhCE) Test (Alternative Method): The eye irritation potential can be evaluated using RhCE models (OECD Guideline 492). The test material is applied to the surface of the corneal model. After a specified exposure and post-incubation period, tissue viability is assessed. A decrease in viability below a certain threshold indicates the potential for eye irritation.[5]

Dermal Sensitization

Isocetyl myristate and its analogues are not considered to be skin sensitizers.



Test Substance/P roduct	Test Type	Species	Concentratio n	Results	Reference
Concealer containing Isocetyl Myristate	Human Repeat Insult Patch Test (HRIPT)	Human	29.5%	Not a sensitizer	[6]
Myristyl Myristate	Guinea Pig Maximization Test	Guinea Pig	Undiluted	No sensitization	[2]
Isopropyl Myristate	Guinea Pig Maximization Test	Guinea Pig	Not specified	Not a sensitizer	[2]
Isopropyl Myristate	Human Sensitization Studies	Human	Up to 58% in formulations	Not a sensitizer	[2]

Experimental Protocols:

- Human Repeat Insult Patch Test (HRIPT): This clinical study is designed to assess the irritation and sensitization potential of a test material after repeated application to the skin of human volunteers.[7]
 - Induction Phase: The test material is applied to the same skin site (e.g., the back) under an occlusive or semi-occlusive patch for a 24 or 48-hour period. This is repeated nine times over a three-week period. The site is scored for any irritation before each new patch application.[8][9]
 - Rest Phase: A rest period of approximately two weeks with no patch application follows the induction phase.[9]
 - Challenge Phase: A challenge patch with the test material is applied to a naive skin site.
 The site is evaluated for signs of a sensitization reaction (e.g., erythema, edema, papules) at 24 and 48 hours after patch removal.[8]



- Guinea Pig Maximization Test (GPMT): This is an in vivo method to screen for potential skin sensitizers.
 - Induction Phase: Guinea pigs are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) via intradermal injection to enhance the immune response.
 This is followed by a topical application of the test substance.
 - Challenge Phase: After a rest period, the animals are challenged with a topical application
 of the test substance (without adjuvant). The skin is then observed for signs of
 sensitization.

Genotoxicity

Based on data for isopropyl myristate, **isocetyl myristate** is not expected to be genotoxic.

Test Substance	Test Type	Results	Reference
Isopropyl Myristate	Genotoxicity tests	Negative	[10]

Experimental Protocols:

- Bacterial Reverse Mutation Assay (Ames Test): This in vitro test (OECD Guideline 471) uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.
- In Vitro Mammalian Chromosomal Aberration Test: This assay (OECD Guideline 473)
 assesses the potential of a test substance to induce structural chromosomal abnormalities in
 cultured mammalian cells. Cells are exposed to the test substance, and metaphase cells are
 examined for chromosomal damage.

Signaling Pathways and Experimental Workflows Cosmetic Ingredient Safety Assessment Workflow

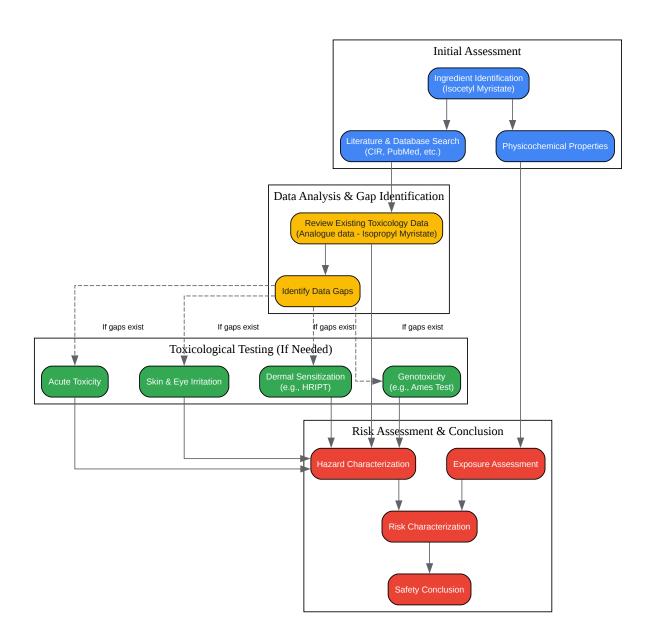






The following diagram illustrates a general workflow for assessing the safety of a cosmetic ingredient like **isocetyl myristate**, incorporating both existing data analysis and targeted testing.





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